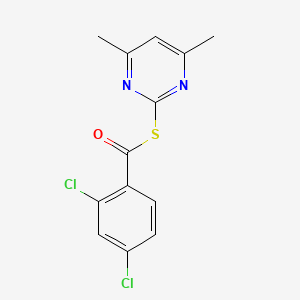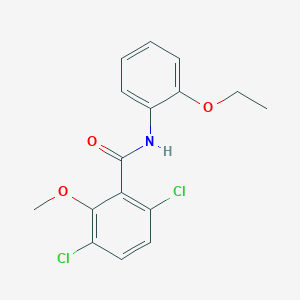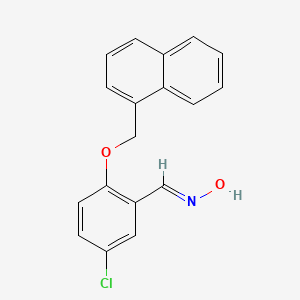
1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione, commonly known as MPBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBD belongs to the class of pyrrolidine-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Researchers have synthesized new derivatives of pyrrolidine diones, including compounds similar to "1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione", and tested their antimicrobial properties. Some of these compounds have shown promising in vitro antifungal activities towards several test fungi, with particular derivatives exhibiting significant inhibitory activities against a broad spectrum of fungi (Cvetkovic et al., 2019).
Molecular Structure Analysis
- Studies have been conducted on the molecular structure of similar compounds, providing insights into their dicarbonyl tautomer forms and the stabilization of their structure by weak intermolecular hydrogen bonds (Tenon et al., 2000).
Stereoselective Reduction in Synthesis
- Research on the stereoselective reduction of pyrrolidine dione derivatives has been conducted, focusing on understanding the effect and hydride transfer mechanism in the synthesis of natural bioactive compounds (Jumali et al., 2017).
Structural Investigations
- Investigations into the structure of 3-acylpyrrolidine-2,4-diones have been performed using spectroscopy and X-ray crystallography. These studies help in understanding the tautomer constitution and revising the structures of natural products containing the pyrrolidine dione unit (Nolte et al., 1980).
Photoluminescent Polymers
- Research into π-conjugated polymers containing pyrrolidine dione units, like the one , has been conducted. These polymers exhibit strong photoluminescence and are potentially suitable for electronic applications (Beyerlein & Tieke, 2000).
Bioactive Compound Synthesis
- The compound has been used in the synthesis of bioactive compounds, including antifungal and antibacterial agents. Certain derivatives have shown significant activity against various fungi and bacteria (Fujinami et al., 1972).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-4-6-12(9-11)17-14(18)10-13(15(17)19)16-7-2-3-8-16/h4-6,9,13H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLKLPCDNJTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)



![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)